molecular formula C18H16F2N2O3 B2406026 3-(3,4-difluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 899742-75-7

3-(3,4-difluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one

Cat. No.: B2406026
CAS No.: 899742-75-7
M. Wt: 346.334
InChI Key: TYQISAPCEOYONE-UHFFFAOYSA-N
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Description

This compound belongs to the benzoxadiazocin class, characterized by a bicyclic core structure containing oxygen and nitrogen atoms. Key structural features include:

  • 3,4-Difluorophenyl substituent at position 3, which enhances lipophilicity and metabolic stability due to fluorine’s electronegativity and small atomic radius.
  • 2-Methyl group, contributing to steric effects and conformational rigidity.

Properties

IUPAC Name

10-(3,4-difluorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O3/c1-18-9-14(11-4-3-5-15(24-2)16(11)25-18)21-17(23)22(18)10-6-7-12(19)13(20)8-10/h3-8,14H,9H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQISAPCEOYONE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C(=CC=C3)OC)NC(=O)N2C4=CC(=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the succinate dehydrogenase (SDH; EC 1.3.5.1) . SDH is a key enzyme in the citric acid cycle, playing a crucial role in cellular respiration and energy production.

Mode of Action

The compound acts on Complex II: succinate dehydrogenase (SDH) . By interacting with this enzyme, it can potentially disrupt the normal functioning of the citric acid cycle, leading to changes in cellular metabolism.

Biochemical Pathways

The compound’s interaction with SDH affects the citric acid cycle , a crucial biochemical pathway involved in cellular respiration. The downstream effects of this disruption can lead to changes in energy production within the cell, potentially affecting various cellular processes.

Biological Activity

The compound 3-(3,4-difluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, including anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula: C₁₅H₁₄F₂N₂O₂
  • Molecular Weight: 296.28 g/mol
  • IUPAC Name: this compound

The presence of fluorine atoms and methoxy groups in the structure is significant as these functional groups can enhance the compound's biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines. For instance:

  • Cell Lines Tested:
    • AMJ13 (breast cancer)
    • HeLa (cervical cancer)
    • MCF7 (breast cancer)

Results indicate that the compound exhibits dose-dependent cytotoxicity. For example, at concentrations of 40 µg/ml and 60 µg/ml, inhibition rates of approximately 66% and 68% were observed after 72 hours of exposure to AMJ13 cells .

The proposed mechanisms through which this compound exerts its anticancer effects include:

  • Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
  • Inhibition of Cell Proliferation: It appears to interfere with cell cycle progression, leading to reduced proliferation rates in sensitive cell lines.

Other Pharmacological Activities

Beyond its anticancer properties, preliminary studies suggest that this compound may also exhibit:

  • Antimicrobial Activity: Some derivatives in similar structural classes have shown promise against bacterial strains.
  • Anti-inflammatory Effects: Compounds with methoxy and fluorinated groups often demonstrate reduced inflammatory responses in various models.

Data Summary

PropertyValue
Molecular FormulaC₁₅H₁₄F₂N₂O₂
Molecular Weight296.28 g/mol
Anticancer Cell LinesAMJ13, HeLa, MCF7
Inhibition Rate (AMJ13)66% at 40 µg/ml after 72h
Proposed MechanismsApoptosis induction
Cell proliferation inhibition

Case Study: Anticancer Activity Evaluation

In a controlled study published in a peer-reviewed journal, researchers synthesized the target compound and evaluated its cytotoxicity against the AMJ13 breast cancer cell line. The study utilized various concentrations to determine the effective dosage range for inducing cell death. The findings indicated that higher concentrations significantly inhibited cell viability compared to lower doses .

Future Directions

Further research is warranted to explore:

  • In Vivo Studies: To confirm efficacy and safety profiles in animal models.
  • Mechanistic Studies: To elucidate the specific pathways affected by this compound.
  • Structure-Activity Relationship (SAR) Analysis: To optimize the molecular structure for enhanced biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis with the most relevant analog:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Key Structural Differences Hypothesized Impact
3-(3,4-Difluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one 3: 3,4-difluorophenyl; 2: methyl Difluoro substitution on phenyl; single methyl Enhanced metabolic stability, potential CNS penetration due to fluorine .
3-(3-Methoxyphenyl)-2,8-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one (899213-30-0) 3: 3-methoxyphenyl; 2,8: dimethyl Methoxy on phenyl; dual methyl groups Increased electron density on phenyl; steric hindrance from 8-methyl .

Key Observations:

In contrast, the 3-methoxyphenyl group in 899213-30-0 is electron-donating, which may alter charge interactions . The 10-methoxy group in the target compound vs. the absence of a methoxy at this position in 899213-30-0 could affect solubility and hydrogen-bonding capacity.

Metabolic Stability :

  • Fluorine atoms in the target compound are likely to slow oxidative metabolism compared to the methoxy group in 899213-30-0, which is susceptible to demethylation .

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